3,4-dichloro-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dichloro-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms at the 3 and 4 positions of the benzene ring, a benzoxazole moiety, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzoxazole Moiety: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with a carboxylic acid derivative under acidic conditions.
Chlorination: The benzene ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the desired positions.
Amidation: The final step involves the coupling of the chlorinated benzene ring with the benzoxazole derivative through an amide bond formation, typically using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3,4-Dichloro-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used as a probe to study various biological pathways and interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways, leading to anti-inflammatory or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloro-N-methylaniline: Similar in structure but lacks the benzoxazole moiety.
2,3-Dichloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide: Similar but with different chlorine substitution pattern.
Uniqueness
3,4-Dichloro-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is unique due to the specific positioning of the chlorine atoms and the presence of the benzoxazole ring
Properties
Molecular Formula |
C21H14Cl2N2O2 |
---|---|
Molecular Weight |
397.2 g/mol |
IUPAC Name |
3,4-dichloro-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C21H14Cl2N2O2/c1-12-2-9-18-19(10-12)27-21(25-18)13-3-6-15(7-4-13)24-20(26)14-5-8-16(22)17(23)11-14/h2-11H,1H3,(H,24,26) |
InChI Key |
RCOFZYNGVSSWPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.